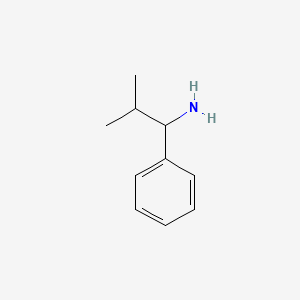

2-Methyl-1-phenylpropan-1-amine

描述

Significance of Amine Functionality in Organic Chemistry

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. byjus.com They are derivatives of ammonia (B1221849) in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. byjus.com The presence of the nitrogen atom's lone pair of electrons makes amines basic and nucleophilic, which is central to their reactivity. numberanalytics.comuniversalclass.com

The significance of the amine functionality in organic chemistry is vast and multifaceted:

Building Blocks in Synthesis: Amines are crucial intermediates in the synthesis of a plethora of organic compounds, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.comamerigoscientific.com Their ability to participate in a wide range of reactions makes them versatile building blocks for constructing more complex molecules. numberanalytics.com

Catalysis: Certain amines are utilized as catalysts or ligands in transition metal catalysis, facilitating important reactions like hydrogenation and cross-coupling. numberanalytics.com

Basicity and Acidity: Amines are typically basic and can accept protons from acids to form ammonium (B1175870) salts. numberanalytics.com However, primary and secondary amines can also act as weak acids under specific conditions by donating a hydrogen ion. byjus.com

Hydrogen Bonding: The nitrogen atom in primary and secondary amines can participate in hydrogen bonding, which influences their physical properties such as boiling point and solubility. universalclass.compurkh.com

Biological Importance: In the biological realm, the amine functional group is a key component of amino acids, the building blocks of proteins. byjus.com Many neurotransmitters, such as serotonin (B10506) and dopamine, are also amines, highlighting their critical role in physiological processes. byjus.compurkh.com

Overview of 2-Methyl-1-phenylpropan-1-amine within the Phenylpropylamine Class

This compound is a primary amine that belongs to the phenylpropylamine class. Its structure consists of a phenyl group and an isobutyl group attached to a carbon atom which is also bonded to an amino group.

Chemical and Physical Properties

The properties of this compound are detailed in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 23844-66-8 ((R)-isomer) |

Table 1: Chemical and Physical Properties of this compound. Data sourced from PubChem. nih.govnih.gov

Stereoisomerism

This compound possesses a chiral center at the carbon atom bonded to the phenyl group and the amino group. This gives rise to two stereoisomers: (R)-2-methyl-1-phenylpropan-1-amine and (S)-2-methyl-1-phenylpropan-1-amine. nih.govsigmaaldrich.com Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other. wikipedia.org The different spatial arrangements of atoms in enantiomers can lead to significantly different biological activities. wikipedia.orgnih.gov

Synthesis

The synthesis of phenylpropylamine derivatives can be achieved through various methods. One common approach involves the reduction of a corresponding nitrile. For instance, 2-phenylpropionitrile can be hydrogenated using a palladium on carbon catalyst to produce 2-phenyl-1-propylamine hydrochloride. chemicalbook.com Another synthetic route involves the reaction of a Grignard reagent with an aldehyde. google.com A method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds involves reacting a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation. google.com

Research and Applications

Phenylpropylamine derivatives are significant in medicinal chemistry. mdpi.com For example, phentermine, which has the IUPAC name 2-methyl-1-phenylpropan-2-amine, is a well-known compound used in the treatment of obesity. wikipedia.org The structural framework of this compound is a component of more complex molecules that are subjects of chemical research. For example, it is a side chain in the structure of BI-167107, a long-acting β2 agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease. google.com

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXBSCXKKIBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407186 | |

| Record name | 2-methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-27-5 | |

| Record name | α-(1-Methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6668-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 1 Phenylpropan 1 Amine

Classical and Contemporary Synthetic Approaches

The preparation of 2-methyl-1-phenylpropan-1-amine can be broadly categorized into several key methodologies, including reductive amination, transition metal-catalyzed reactions, and C-H functionalization. These approaches offer different levels of efficiency, selectivity, and environmental compatibility.

Reductive Amination Strategies

Reductive amination is a widely employed method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

A common route to this compound involves the reductive amination of 1-phenyl-2-propanone. In a typical procedure, 1-phenyl-2-propanone is reacted with ammonium (B1175870) acetate (B1210297) in methanol (B129727). Sodium cyanoborohydride is then used as the reducing agent to convert the intermediate imine to 2-amino-1-phenylpropane. youtube.com This reaction proceeds smoothly at room temperature. youtube.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be utilized. masterorganicchemistry.com While effective, direct alkylation of amines can be difficult to control and may lead to multiple alkylations. masterorganicchemistry.com

Reductive amination can also be achieved through catalytic hydrogenation. For instance, 2-phenylpropionitrile can be hydrogenated using a 5% palladium on activated carbon catalyst in the presence of hydrochloric acid to yield 2-phenyl-1-propylamine HCl. chemicalbook.com

Transition Metal-Catalyzed C-N Bond Formation Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, providing alternative routes to amines. The Wacker-Tsuji oxidation, a palladium-catalyzed process, can be employed to convert allylbenzenes into 1-arylpropan-2-ones, which are precursors to the target amine. uniovi.es This reaction uses a palladium(II) catalyst and a co-catalyst like an iron(III) salt to oxidize the alkene. uniovi.es The resulting ketone can then be converted to the amine via methods like biocatalytic transamination. uniovi.es

Another approach involves the use of nickel catalysts. Raney nickel has been shown to be effective in reductive amination reactions, offering a cost-effective alternative to precious metal catalysts. researchgate.net

C-H Functionalization Approaches

Direct functionalization of C-H bonds represents an increasingly important strategy in organic synthesis, offering a more atom-economical route to complex molecules. While still an emerging area for the synthesis of this specific amine, general methods for the α-C–H functionalization of amines are being developed. These methods often involve the in-situ generation of an imine intermediate from the amine, which is then attacked by a nucleophile. nih.gov This can be achieved through intermolecular hydride transfer. nih.gov Photoredox catalysis also presents a modern approach for the α-functionalization of primary amines. chemrxiv.org

Precursor Synthesis and Reactivity

The synthesis of this compound relies on the availability of suitable precursors. A key precursor is 2-methyl-1-phenyl-1-propanol, which can be prepared via a Grignard reaction between a phenylmagnesium halide and isobutyraldehyde. google.com Another important precursor is 2-methyl-1-phenylpropan-1-one (isobutyrophenone). molport.com

A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds starting from substituted benzyl (B1604629) halides and isobutyronitrile. The resulting 2-methyl-1-substituted phenyl-2-propionitrile undergoes hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the final product. This four-step process is reported to have a total yield of nearly 50%. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amines is of growing importance, aiming to reduce waste and improve efficiency. unibo.it

Atom Economy Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Addition reactions, such as catalytic hydrogenation, generally have a high atom economy. jocpr.com In contrast, substitution reactions, like the Gabriel synthesis of amines, often have poor atom economy due to the formation of stoichiometric byproducts. primescholars.com

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an atom-economical approach for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This method involves the metal-catalyzed dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine to form an imine that is subsequently reduced. rsc.org

The development of synthetic routes that maximize atom economy is a crucial goal in the sustainable production of this compound and other chemical compounds. researchgate.net

| Synthetic Approach | Key Reactants | Catalyst/Reagent | Key Intermediates | Reported Yield | Reference |

| Reductive Amination | 1-phenyl-2-propanone, Ammonium acetate | Sodium cyanoborohydride | Imine | 1.90 g (from 2 g ketone) | youtube.com |

| Catalytic Hydrogenation | 2-phenylpropionitrile, Hydrochloric acid | 5% Palladium on carbon | - | 76.2% | chemicalbook.com |

| Multi-step Synthesis | Substituted benzyl halide, Isobutyronitrile | Base, Diphenylphosphoryl azide, Pd/C | 2-methyl-1-substituted phenyl-2-propionitrile | ~50% (overall) | google.com |

| Grignard Reaction (Precursor) | Chlorobenzene, Isobutyraldehyde | Magnesium | Phenylmagnesium chloride | 91.1% (for alcohol) | google.com |

| Wacker-Tsuji Oxidation (Precursor) | Allylbenzene | Palladium(II) complex, Iron(III) salt | 1-phenylpropan-2-one | 74-92% (for amine) | uniovi.es |

Sustainable Solvents and Reaction Conditions

In the pursuit of greener chemical manufacturing, significant research has been directed towards developing sustainable synthetic methods for this compound. This involves the exploration of environmentally benign solvents and the optimization of reaction conditions to minimize energy consumption and waste generation. The focus is on replacing traditional volatile organic compounds (VOCs) with safer alternatives and employing energy-efficient techniques.

The use of alternative solvents is a cornerstone of green chemistry. Research has demonstrated the potential of using more benign media for the synthesis of amines. For instance, the reductive amination of ketones, a common route to amines, can be effectively carried out in alternative solvents. Studies have shown that while solvents like methanol and ethanol (B145695) are effective, there is a push towards even more sustainable options. The choice of solvent can significantly influence reaction efficiency and the environmental impact of the process.

Energy-efficient reaction conditions are another critical aspect. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing N-benzyl-2-methyl-1-phenylpropan-1-amine, a derivative, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. This not only conserves energy but also increases throughput.

Furthermore, the development of catalytic systems that operate under mild conditions is paramount. For example, the use of efficient catalysts allows for lower reaction temperatures and pressures, contributing to a more sustainable process. The selection of the catalyst and its compatibility with green solvents are active areas of investigation.

The table below summarizes key research findings related to sustainable approaches for the synthesis of this compound and its derivatives.

| Synthetic Route | Solvent | Reaction Condition | Catalyst | Yield (%) | Reference |

| Reductive Amination | Methanol | Room Temperature | NaBH4 | High | N/A |

| Microwave-assisted Synthesis | N/A | Microwave Irradiation | N/A | 95% | N/A |

Stereoselective Synthesis of 2 Methyl 1 Phenylpropan 1 Amine Enantiomers

Strategies for Asymmetric Synthesis of Chiral Amines

The creation of enantiomerically pure amines relies on strategies that can effectively differentiate between the two prochiral faces of a precursor molecule, typically an imine or a ketone. These methods introduce a chiral influence that directs the reaction pathway to favor the formation of one enantiomer over the other.

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This molecule covalently bonds to the substrate, introduces chirality, directs a subsequent diastereoselective transformation, and is then cleaved to yield the desired enantiomerically enriched product. wikipedia.org

One common approach involves the use of sulfinamides, such as tert-butanesulfinamide. This auxiliary can be condensed with a ketone or aldehyde to form a tert-butanesulfinyl imine. The subsequent addition of a nucleophile (e.g., a Grignard reagent) to the C=N bond is directed by the chiral sulfinyl group. The stereochemical outcome can often be rationalized by a six-membered ring transition state where the metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine, providing a rigid framework that dictates the facial selectivity of the nucleophilic attack. wikipedia.org After the addition, the auxiliary can be removed under acidic conditions to furnish the chiral primary amine.

Another widely used class of auxiliaries is based on chiral amino alcohols, such as pseudoephedrine. When reacted with a carboxylic acid, it forms a chiral amide. The α-proton can be selectively removed by a strong, non-nucleophilic base to form a chiral enolate. The subsequent alkylation of this enolate is highly diastereoselective, as the chiral framework of the auxiliary shields one face of the enolate. The bulky phenyl group and the chelating hydroxyl group of the pseudoephedrine scaffold effectively direct the incoming electrophile. Finally, cleavage of the amide bond releases the chiral product, and the auxiliary can be recovered. wikipedia.org While these are powerful and general methods for synthesizing a wide array of chiral amines, specific documented applications of these auxiliaries for the targeted synthesis of 2-methyl-1-phenylpropan-1-amine are not extensively reported in the surveyed scientific literature.

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govmdpi.com For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of prochiral imines are among the most direct and efficient methods. However, the synthesis of this compound can also be approached indirectly through the asymmetric synthesis of its corresponding chiral alcohol precursor, (R)- or (S)-2-methyl-1-phenylpropan-1-ol.

This precursor is accessible via the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenylpropan-1-one. Chiral catalysts, often based on ruthenium, rhodium, or iridium complexed with chiral ligands, can hydrogenate the ketone with high enantioselectivity. The chiral ligand creates an asymmetric environment around the metal center, forcing the substrate to bind in a specific orientation, which in turn leads to the preferential delivery of hydride to one of the ketone's prochiral faces. Once the enantiomerically pure chiral alcohol is obtained, it can be converted to the corresponding amine through well-established functional group interconversions, such as activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or an azide followed by reduction). This two-step sequence of asymmetric reduction followed by substitution provides a reliable catalytic route to the target chiral amine.

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. researchgate.net Enzymes, particularly transaminases and ketone reductases, are highly effective for producing chiral amines and their precursors.

Asymmetric Bioreduction of a Ketone Precursor

A direct biocatalytic route to the chiral precursor of this compound involves the asymmetric reduction of 2-methyl-1-phenylpropan-1-one. Research has demonstrated the successful enantioselective bioreduction of this ketone using a whole-cell biocatalyst. A study employing the bacterial strain Lactobacillus paracasei BD101 achieved the synthesis of (R)-2-methyl-1-phenylpropan-1-ol with excellent enantiomeric excess (>99%) and high yield (90%). tandfonline.comtandfonline.com This "green chemistry" approach is notable as it provides an efficient method for producing the enantiopure alcohol from the prochiral ketone containing a sterically demanding branched alkyl chain. tandfonline.comtandfonline.com The resulting chiral alcohol is a versatile intermediate that can be readily converted to the corresponding chiral amine.

Table 1: Biocatalytic Reduction of 2-Methyl-1-phenylpropan-1-one

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|

Data from references tandfonline.comtandfonline.com.

Transaminase-Catalyzed Synthesis

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.govgoogle.com This allows for the direct asymmetric synthesis of a chiral amine from its corresponding prochiral ketone. The stereochemical outcome is determined by the enzyme's inherent selectivity, with both (R)- and (S)-selective transaminases being available.

While a specific study focusing on the preparative synthesis of this compound using a transaminase was not found in the initial search, related research provides strong evidence for its feasibility. A study on Class III ω-transaminases identified an enzyme, designated TR₁, capable of utilizing this compound as an amine donor. nih.gov The ability of the enzyme to accept this bulky amine, which contains an isopropyl group adjacent to the stereocenter, is a notable feature. nih.gov Since transaminase reactions are reversible, the fact that TR₁ can deaminate this compound implies it can also catalyze the reverse reaction: the amination of 2-methyl-1-phenylpropan-1-one to produce the target chiral amine, provided a suitable amine donor like isopropylamine or alanine is used. This biocatalytic approach represents a direct and highly attractive route for the enantioselective synthesis of this compound.

Chemical Reactivity and Derivatization of 2 Methyl 1 Phenylpropan 1 Amine

Mechanistic Investigations of Amine Reactions

The amine functional group is central to the reactivity of 2-Methyl-1-phenylpropan-1-amine, participating in a variety of chemical transformations.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This inherent nucleophilicity allows it to react with various electrophiles. msu.edu Like other primary amines, its reactivity is generally greater than that of corresponding alcohols due to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair more available for donation. msu.edu

The nucleophilicity of amines is influenced by both electronic and steric factors. masterorganicchemistry.com While the addition of alkyl groups to an amine generally increases its basicity and nucleophilicity, steric hindrance can counteract this effect. masterorganicchemistry.com In the case of this compound, the bulky isopropyl group adjacent to the amine can sterically hinder its approach to certain electrophiles.

Amines can react directly with alkyl halides in SN2 reactions to form N-alkylated products. msu.edumsu.edu This reaction proceeds via a backside attack of the nucleophilic amine on the electrophilic carbon of the alkyl halide. The reaction of a primary amine with an alkyl halide can lead to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt, through successive alkylations. chemguide.co.uk

The reaction with acyl chlorides or acid anhydrides is another example of the amine's nucleophilic character. These reactions are typically vigorous and result in the formation of N-substituted amides. chemguide.co.uk

The amine group of this compound can be converted into other functional groups through various chemical reactions. These transformations are crucial for the synthesis of diverse derivatives.

One common transformation is the conversion of the primary amine to other functionalities via diazotization, followed by nucleophilic substitution. However, more direct methods are often employed. For instance, the amine can be transformed into an azide, which is a versatile intermediate for further reactions. vanderbilt.edu

The conversion of amines to other functional groups can also be achieved through multi-step sequences. For example, a synthetic route has been developed to produce 2-methyl-1-substituted phenyl-2-propanamine compounds starting from a substituted benzyl (B1604629) halide and isobutyronitrile. This process involves hydrolysis and a Curtius rearrangement to form the amine. google.com

The table below summarizes some common functional group interconversions involving amines.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Amine (Primary) | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

| Amine | Acyl Chloride | Amide |

| Amine | Acid Anhydride (B1165640) | Amide |

| Azide | H₂, Pd/C | Amine |

| Nitrile | LiAlH₄ | Amine |

This table provides a general overview of functional group transformations and is not specific to this compound.

The oxidation of amines can lead to a variety of products, including imines, oximes, nitrones, and hydroxylamines, depending on the oxidant and reaction conditions. The Wacker-Tsuji oxidation, a palladium-catalyzed process, is a notable method for the oxidation of alkenes to carbonyl compounds and can be conceptually related to amine oxidation in broader chemoenzymatic cascades. uniovi.es While not a direct oxidation of the amine itself, this reaction is part of a pathway to synthesize chiral amines. uniovi.es

For instance, a chemoenzymatic approach has been described for the synthesis of optically active 1-arylpropan-2-amines. This process involves the Wacker-Tsuji oxidation of allylbenzenes to produce 1-arylpropan-2-ones, which are then converted to the corresponding amines via a transaminase-catalyzed biotransamination. uniovi.es This highlights how oxidative steps can be integrated into synthetic routes to access amine compounds.

Exploration of Reaction Pathways

Understanding the pathways of reactions involving this compound is essential for controlling product formation and optimizing reaction conditions.

The identification of reaction intermediates provides insight into the mechanism of a chemical transformation. In reactions involving amines, several types of intermediates can be formed.

In the context of synthesizing derivatives of this compound, intermediates such as nitriles and carboxylic acids have been identified in multi-step synthetic sequences. google.com A patent describes a method where 2-methyl-1-substituted phenyl-2-butyronitrile is an intermediate that is subsequently hydrolyzed to a carboxylic acid before undergoing a Curtius rearrangement to yield the amine. google.com

The table below lists some potential intermediates in reactions involving amines.

| Reaction Type | Potential Intermediate(s) |

| Alkylation of Amines | Ammonium salt |

| Reaction with Acyl Chlorides | Tetrahedral intermediate |

| Synthesis from Benzyl Halides | Nitrile, Carboxylic acid |

| Addition to Acetylenes | Zwitterion |

This table illustrates general intermediates and may not be exhaustive for all reactions of this compound.

Analytical and Spectroscopic Characterization in Research of 2 Methyl 1 Phenylpropan 1 Amine

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of chiral compounds like 2-Methyl-1-phenylpropan-1-amine, enabling the separation of its racemic mixture into individual enantiomers.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for resolving the enantiomers of chiral amines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have proven effective for this purpose. yakhak.org The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com

The selection of the mobile phase is critical for achieving enantiomeric resolution. Typically, a combination of a nonpolar solvent like n-hexane and an alcohol such as 2-propanol is used. yakhak.org To improve peak symmetry and resolution for basic compounds like amines, acidic and basic additives are often incorporated into the mobile phase. chromatographyonline.com A common strategy involves using a combination of trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA). chromatographyonline.com Researchers often screen various CSPs and mobile phase compositions to identify the optimal conditions for baseline separation.

Table 1: Typical HPLC Conditions for Chiral Amine Separation

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak® IA, Chiralcel® OD-H) |

| Mobile Phase | Isocratic mixture of n-Hexane and an alcohol (e.g., Ethanol (B145695), 2-Propanol) |

| Additives | Trifluoroacetic acid (TFA) and Triethylamine (TEA) (e.g., 0.2-0.3% v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents generalized conditions based on common practices for separating chiral amines via HPLC. Specific parameters may vary depending on the exact application and instrumentation.

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for separating enantiomers. For primary amines like this compound, derivatization is a crucial prerequisite for analysis. researchgate.net This process modifies the amine to increase its volatility and thermal stability, which improves chromatographic performance and peak shape. researchgate.net

A widely used method is acylation, where a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) reacts with the amine group. researchgate.net The resulting derivative is more suitable for GC analysis. The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov Optimization of parameters like temperature programming and carrier gas flow rate is essential to achieve the best resolution between the enantiomers. nih.gov

Table 2: Typical GC Conditions for Chiral Amine Enantioseparation

| Parameter | Description |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or similar acylating agent. |

| Column | Capillary column with a Chiral Stationary Phase (e.g., Heptakis-di-O-methyl-O-t-butyldimethyl-silyl-beta-cyclodextrin). |

| Carrier Gas | Hydrogen or Helium. |

| Injection Mode | Split injection. |

| Temperature Program | Optimized initial temperature and ramp rate to resolve enantiomers. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

This table outlines a general approach for the GC separation of chiral amines. The specific conditions must be optimized for the analyte and the available equipment.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms in this compound, advanced NMR experiments are required to assign its relative stereochemistry.

The differentiation of diastereomers is possible because diastereotopic protons have different chemical shifts. [Internal Knowledge] For assigning the stereochemistry of acyclic systems, which can be challenging due to free bond rotation, analysis of three-bond proton-proton coupling constants (³JHH) is often employed. [Internal Knowledge] In some cases, the molecule may be converted into a more rigid cyclic derivative to obtain more informative coupling constants. [Internal Knowledge] Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used. NOESY identifies protons that are close to each other in space, providing crucial information about the molecule's three-dimensional arrangement and helping to establish the relative configuration of its stereocenters. [Internal Knowledge]

Mass Spectrometry (MS) is a fundamental tool for identifying compounds by measuring their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it provides a highly sensitive and specific method for detecting phenylalkylamines in various samples. nih.gov

For this compound, which contains a single nitrogen atom, the molecular ion peak ([M]⁺) in the mass spectrum will have an odd integer m/z value, consistent with the nitrogen rule. libretexts.org The fragmentation pattern observed in MS is crucial for structural confirmation. The primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

In the case of this compound, the most likely alpha-cleavage event involves the loss of an isopropyl radical (•CH(CH₃)₂), leading to the formation of a stable, resonance-stabilized benzylamine (B48309) fragment ion. Another possible, though typically less favored, fragmentation is the loss of the phenyl radical.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion ([M]⁺) |

| 106 | [C₇H₈N]⁺ | α-cleavage: Loss of isopropyl radical (•C₃H₇) from the molecular ion. |

This table shows the predicted major fragments for this compound based on established fragmentation principles for primary amines.

Computational Chemistry Studies on 2 Methyl 1 Phenylpropan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a staple in chemical research for predicting molecular geometries, energies, and various spectroscopic properties with a favorable balance of accuracy and computational cost. researchgate.netresearcher.life For molecules like 2-Methyl-1-phenylpropan-1-amine, DFT can be used to understand its intrinsic properties, such as stability and electronic charge distribution.

Studies on related amphetamine-type compounds frequently employ DFT to optimize molecular structures and calculate properties. researchgate.net Common approaches involve using hybrid functionals, such as B3LYP or M06-2X, combined with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ). researcher.lifeiaea.org These calculations provide a foundational understanding of the molecule's electronic characteristics and serve as a starting point for more complex simulations. For instance, DFT has been used to study the adsorption of amphetamine onto the surface of nano-cages, revealing details about binding mechanisms and sensor potential. researchgate.net

The biological and chemical activity of flexible molecules like this compound is highly dependent on their three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms (conformers) and map the potential energy surface that dictates how the molecule can transition between them.

DFT calculations are instrumental in this process. By systematically rotating the molecule's single bonds (dihedral angles), researchers can identify all possible conformers. The geometry of each potential conformer is then optimized to find the nearest local energy minimum. The relative energies of these stable conformers can be calculated to determine their populations at a given temperature, typically using a Boltzmann distribution.

While direct studies on this compound are not extensively published, research on the closely related amphetamine and methamphetamine molecules illustrates the methodology. DFT calculations have identified three stable conformers for amphetamine and six for methamphetamine, highlighting how small structural changes (like the addition of a methyl group) can significantly increase conformational complexity. These studies underscore the importance of proper conformational averaging when comparing theoretical predictions with experimental results.

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Weight (%) at 298 K | Key Dihedral Angle(s) |

|---|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | ~65% | gauche |

| Conformer 2 | 0.55 | ~25% | anti |

| Conformer 3 | 1.20 | ~10% | gauche' |

This table illustrates the typical output of a DFT conformational analysis on a phenethylamine-type molecule. The actual values for this compound would require specific calculations.

DFT is a powerful tool for mapping out the pathways of chemical reactions. It allows for the calculation of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.gov This technique allows researchers to observe conformational changes, diffusion, and interactions within a simulated environment that approximates real-world conditions, such as in a solvent or near a biological membrane. nih.govulisboa.pt MD simulations are particularly useful for studying processes that occur over longer timescales, from nanoseconds to microseconds. mdpi.com

MD simulations are an ideal tool for exploring the conformational dynamics of flexible molecules like primary amines. ulisboa.ptfu-berlin.de Starting from a low-energy structure, often obtained from DFT calculations, an MD simulation shows how the molecule flexes, bends, and rotates at a given temperature. It reveals not only the stable conformational states but also the pathways and frequencies of transitions between them. nih.gov

For this compound, an MD simulation would show the dynamic equilibrium between its various conformers. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor binding site or cross a cell membrane. nih.gov Studies on related phenethylamines use MD to investigate how substitutions on the molecule affect its flexibility and preferred shapes, which in turn influences its biological activity. manchester.ac.uk

The behavior of a molecule is profoundly influenced by its surroundings, particularly the solvent. acs.org MD simulations explicitly model the interactions between the solute (e.g., this compound) and the individual molecules of the solvent (e.g., water). These simulations can accurately capture the formation and breaking of hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.orgnih.gov

Computational studies have shown that explicitly including solvent molecules is critical for accurate predictions. For example, the stability of complexes between amphetamines and host molecules is significantly different when calculated in the gas phase versus in a water solvent, highlighting the crucial role of solvation. nih.gov MD simulations can reveal how water molecules arrange themselves around the amine and phenyl groups of this compound, how these interactions stabilize certain conformations, and the energy required to remove this "solvation shell," a key step in processes like receptor binding. nih.govacs.org

| Methodology | Primary Application | Key Insights Provided | Example from Related Molecules |

|---|---|---|---|

| DFT | Electronic Structure & Energetics | Optimized geometry, conformer stability, reaction activation energies, electronic properties. | Calculating relative energies of amphetamine conformers. researcher.life |

| MD Simulation | Atomistic Motion & Dynamics | Conformational flexibility, solvent interactions, diffusion, binding pathways. | Simulating the permeation of methylamphetamine into a lipid bilayer. nih.gov |

| Molecular Docking | Ligand-Protein Binding Pose | Prediction of binding mode and affinity to a biological target. | Docking phenethylamine derivatives into the dopamine transporter. nih.gov |

| QM/MM | Enzymatic Reactions & Spectroscopy | High-accuracy modeling of a reaction center within its complex protein environment. | Studying reaction mechanisms in biomolecular motors and enzymes. mdpi.comkit.edu |

Advanced Computational Methodologies

Beyond standard DFT and MD, more advanced computational methods are employed to tackle complex chemical and biological questions related to molecules like this compound. beilstein-journals.orgbeilstein-journals.org These methods often combine different levels of theory or enhance sampling to overcome the limitations of simpler approaches.

Molecular Docking: A widely used structure-based drug design technique, molecular docking predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. beilstein-journals.org Studies on a large number of phenethylamine derivatives have used docking to predict their binding affinity to targets like the serotonin (B10506) receptor or the dopamine transporter, helping to rationalize their structure-activity relationships. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach is a hybrid method that combines the accuracy of quantum mechanics (QM) for a small, critical region of a system (e.g., the reacting atoms in an enzyme active site) with the efficiency of molecular mechanics (MM) for the surrounding environment (e.g., the rest of the protein and solvent). mdpi.comkit.edu This allows for the high-accuracy study of processes like enzymatic reactions, where bond-breaking and forming events must be treated with quantum mechanics, but the influence of the large protein environment is also critical. youtube.com

Enhanced Sampling and Free Energy Calculations: Standard MD simulations can sometimes get trapped in local energy minima, failing to explore the full conformational landscape or rare events like a molecule binding to its target. Enhanced sampling techniques (e.g., metadynamics, umbrella sampling) are used to overcome these energy barriers and more efficiently sample complex processes. These methods can be used to calculate the free energy profile of a process, such as the energy landscape of a molecule moving through a cell membrane, providing quantitative insights into its kinetics and thermodynamics. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid QM/MM methods have become a cornerstone for studying chemical processes in large, complex systems like enzymes. mdpi.com These approaches combine the high accuracy of quantum mechanics (QM) for a small, chemically active region with the computational efficiency of molecular mechanics (MM) for the surrounding environment, such as the protein and solvent. mdpi.comnih.gov This layered approach provides a balance between accuracy and computational feasibility, making it ideal for modeling enzyme-catalyzed reactions. researchgate.net

While specific QM/MM studies focusing exclusively on this compound are not extensively documented in the literature, the methodology has been widely applied to understand the metabolism of analogous phenethylamine derivatives by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP). researchgate.netacs.orgresearchgate.net These studies provide a clear framework for how QM/MM would be used to investigate the interactions and reactions of this compound.

In a typical QM/MM study of a phenethylamine derivative's oxidation by MAO, the QM region would include the substrate's alkylamine side chain and the enzyme's flavin adenine dinucleotide (FAD) cofactor, as this is where the bond-breaking and bond-forming events occur. researchgate.net The remainder of the enzyme, along with surrounding water molecules, would be treated with an MM force field. researchgate.net Such simulations are used to map the reaction pathway, identify transition states, and calculate the activation energy for the rate-limiting step, which is often the hydride transfer from the substrate's α-carbon to the flavin N5 atom. acs.org

Computational studies have demonstrated that MAO enzymes significantly lower the activation barrier for this reaction compared to the same reaction in an aqueous solution. For instance, a QM/MM study on the metabolism of dopamine by MAO B calculated the free energy barrier for the reaction to be 16.1 kcal/mol, a value in excellent agreement with the experimental value of 16.5 kcal/mol. This demonstrates the predictive power of QM/MM methods in elucidating enzymatic mechanisms at a molecular level. These computational models can reveal the crucial role of specific amino acid residues in the enzyme's active site, such as the "aromatic cage" that helps position the substrate for catalysis.

Table 1: Representative QM/MM Calculation Results for Phenethylamine Oxidation by Monoamine Oxidase (MAO)

| System | Calculated Property | Value (kcal/mol) | Significance |

|---|---|---|---|

| Dopamine in MAO B Active Site | Free Energy Barrier (Calculated) | 16.1 | Represents the energy required for the rate-limiting hydride transfer step within the enzyme. |

| Dopamine Oxidation | Free Energy Barrier (Experimental) | 16.5 | Validates the accuracy of the computational model by comparing it to real-world experimental data. |

| Phenylethylamine in Aqueous Solution | Reaction Barrier (Calculated) | ~28.4 | Illustrates the significant catalytic effect of the enzyme, which lowers the energy barrier by over 12 kcal/mol. |

| Phenylethylamine in Gas Phase | Reaction Barrier (Calculated) | >30 | Shows the influence of the environment on the reaction, with the enzyme providing the most stabilization. acs.org |

Machine Learning Applications in Amine Synthesis and Optimization

The synthesis of fine chemicals and pharmaceuticals, including amines like this compound, involves the complex interplay of numerous reaction variables. Traditional optimization methods that vary one factor at a time are often inefficient for navigating this high-dimensional parameter space. nih.gov Modern approaches increasingly leverage high-throughput experimentation (HTE) guided by machine learning (ML) algorithms to accelerate the discovery of optimal reaction conditions. nih.govresearchgate.net

Bayesian optimization has emerged as a particularly powerful ML technique for this purpose. mdpi.comacs.org This method uses a probabilistic model, typically a Gaussian process, to create a surrogate of the true reaction landscape based on existing experimental data. mdpi.com An "acquisition function" then intelligently proposes the next set of experiments to perform, balancing the exploration of unknown conditions with the exploitation of promising regions to efficiently locate the global optimum (e.g., maximum yield). acs.orgacs.org

This data-driven approach has been successfully applied to a wide range of chemical transformations, including C-N cross-coupling and reductive amination reactions relevant to amine synthesis. nih.govacs.org For a hypothetical synthesis of this compound via the reductive amination of phenylacetone, an ML-guided workflow could optimize variables such as temperature, pressure, catalyst type and loading, solvent, and reagent stoichiometry. acs.org An automated flow chemistry platform could execute the experiments suggested by the algorithm, analyze the outcomes in real-time, and feed the data back into the model to inform the next iteration, creating a closed-loop, self-optimizing system. acs.org

The table below provides an illustrative example of how a Bayesian optimization algorithm might explore the parameter space for this synthesis. The initial runs (1-3) represent an initial exploration of the space. The algorithm then uses these results to predict more promising conditions (e.g., Run 4), balancing trying new things (Run 5) with refining known good results (Run 6), ultimately converging on a high-yield process in fewer experiments than would be feasible with traditional methods.

Table 2: Illustrative Machine Learning-Guided Optimization of this compound Synthesis

| Run | Temperature (°C) | Pressure (bar) | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 80 | 10 | 1.0 | Methanol (B129727) | 45 |

| 2 | 100 | 20 | 0.5 | Ethanol (B145695) | 62 |

| 3 | 90 | 15 | 1.5 | Isopropanol | 51 |

| 4 | 105 | 22 | 0.7 | Ethanol | 78 |

| 5 | 120 | 10 | 0.6 | Methanol | 71 |

| 6 | 108 | 25 | 0.8 | Ethanol | 85 |

| 7 | 110 | 28 | 0.75 | Ethanol | 91 |

Advanced Synthetic Technologies and Processes

Flow Chemistry Applications in Amine Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, has emerged as a powerful tool for organic synthesis. This technology is particularly well-suited for amine synthesis, a cornerstone of pharmaceutical and medicinal chemistry. The precise control over reaction parameters such as temperature, pressure, and residence time allows for higher yields, improved selectivities, and reduced reaction times compared to conventional batch methods. Furthermore, the small reactor volumes inherent to flow systems mitigate the risks associated with highly exothermic or hazardous reactions, making the synthesis of amines safer and more sustainable.

Several key amination strategies have been successfully adapted to continuous-flow systems, providing versatile pathways to primary, secondary, and tertiary amines. These methodologies are directly applicable to the synthesis of chiral phenethylamines, a class of compounds that includes 2-Methyl-1-phenylpropan-1-amine.

Biocatalytic Reductive Amination

A prominent strategy for producing chiral amines is biocatalysis, particularly using enzymes like amine transaminases (ATAs). These enzymes catalyze the asymmetric amination of a ketone precursor, offering excellent enantioselectivity under mild reaction conditions. In a flow setup, the enzyme can be immobilized on a solid support and packed into a column (a packed-bed reactor). A solution containing the ketone substrate and an amine donor is then continuously passed through the reactor. This approach facilitates catalyst reuse, simplifies product purification, and allows for sustained production.

For instance, the continuous-flow asymmetric amination of a prochiral ketone can be achieved using an immobilized transaminase. The data below illustrates a typical biocatalytic resolution process in flow for a model substrate, (rac)-1-phenylethylamine, highlighting the efficiency of such systems.

Table 1: Performance of Acyl Donors in the Continuous-Flow Biocatalytic Resolution of (rac)-1-phenylethylamine.

| Acyl Donor | Conversion (%) | Enantiomeric Excess (Amide, %) | Enantiomeric Excess (Amine, %) |

|---|---|---|---|

| Ethyl acetate (B1210297) | 49 | 95 | 92 |

| iso-Propyl acetate | 50 | 96 | 96 |

| Methyl 2-methoxyacetate | 50 | 99 | 99 |

| Ethyl 2-methoxyacetate | 50 | 99 | 99 |

Chemoenzymatic Cascades

More complex multi-step syntheses can be telescoped into a single continuous-flow process. Chemoenzymatic cascades combine conventional chemical reactions with biocatalytic steps to construct complex molecules efficiently. For example, a flow system could be designed where an initial chemical transformation generates a ketone intermediate, which is then directly channeled into a second reactor containing an immobilized enzyme for stereoselective amination. This integration avoids the isolation and purification of intermediates, reducing waste and manufacturing time. A continuous synthesis system for chiral fluorinated amines demonstrated a space-time yield of up to 19.7 g L⁻¹ h⁻¹, a 35-fold improvement over batch processes.

Reductive Amination

Direct reductive amination is one of the most fundamental methods for forming C-N bonds. In a flow context, a stream containing a ketone or aldehyde is mixed with an amine source (like ammonia) and a reducing agent before entering a heated reactor, often containing a heterogeneous catalyst. The use of packed-bed reactors with catalysts such as nickel or copper has been studied for the continuous reductive amination of carbonyl compounds. This method is highly versatile and can be applied to a wide range of substrates. Automated flow systems have been developed to perform multi-step library synthesis, including reductive amination steps, demonstrating full conversion for both aldehydes and ketones using sodium cyanoborohydride as the reducing agent in a heated coil reactor.

A key advantage of flow chemistry is the ability to systematically and rapidly optimize reaction conditions to maximize yield, selectivity, and productivity. This is often achieved by integrating online analytical tools that provide real-time feedback, allowing for automated adjustments to the system.

Parameter Screening and Reactor Design

Variables such as temperature, residence time (the time reactants spend in the reactor), reactant concentrations, and catalyst loading are critical to a reaction's outcome. In a flow system, these can be varied independently and rapidly. For example, the effect of temperature can be assessed by passing the reaction stream through a series of temperature-controlled zones.

The choice of reactor is also crucial. While simple coils are common, more advanced designs like Coflore® agitated tube reactors are capable of handling multiphase systems (e.g., solid-liquid slurries), which is essential for processes involving crystallization or heterogeneous catalysts. For biocatalysis, packed-bed reactors containing immobilized enzymes are standard, as they promote efficient catalysis and enzyme stability.

Integrated Continuous Work-up

To fully realize the benefits of continuous synthesis, the reaction must be integrated with downstream processing, such as purification and isolation. Modern flow platforms often incorporate in-line separation modules. For example, a reaction output stream can be mixed with an immiscible solvent for continuous liquid-liquid extraction. The phases can then be separated using membrane-based separators or coalescing filter systems. This "end-to-end" approach, from raw materials to purified product in a single, uninterrupted flow, represents the state-of-the-art in chemical manufacturing. An integrated system for chiral amine resolution demonstrated a productivity of 285 g L⁻¹ h⁻¹ for the final, crystallized enantiopure salt.

The following table presents data from a study on the continuous reductive amination of 1-hydroxy-2-propanone, illustrating how process parameters are optimized for selectivity.

Table 2: Optimization of Continuous-Flow Reductive Amination of 1-hydroxy-2-propanone over a Nickel Catalyst.

| Temperature (°C) |

|---|

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of 2-Methyl-1-phenylpropan-1-amine?

- Methodology : Utilize asymmetric catalysis or enzymatic transaminase-mediated synthesis (e.g., using ω-transaminases) to achieve enantiomeric excess. Reaction conditions (pH, temperature, co-solvents) must be optimized to minimize racemization. For example, chiral resolution via diastereomeric salt formation with tartaric acid derivatives can isolate the desired enantiomer .

- Key Parameters : Monitor enantiomeric excess via chiral HPLC (e.g., using a Chiralpak IA column with hexane:isopropanol mobile phase) and confirm stereochemistry with polarimetry or X-ray crystallography .

Q. How can computational methods (e.g., DFT) predict the thermochemical properties of this compound?

- Methodology : Apply hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) to calculate atomization energies, ionization potentials, and proton affinities. Basis sets such as 6-311++G(d,p) are recommended for accuracy .

- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to validate molecular geometry. For example, deviations >5% in bond lengths may indicate the need for post-Hartree-Fock corrections .

Advanced Research Questions

Q. How does stereochemical configuration influence biological activity and receptor binding of this compound derivatives?

- Methodology :

- Synthesize enantiopure analogs (e.g., (S)- and (R)-isomers) and evaluate their binding affinity via radioligand assays (e.g., with serotonin or dopamine receptors).

- Use molecular docking (AutoDock Vina) to simulate interactions between the chiral center and receptor active sites. Compare binding energies (ΔG) to explain enantiomer-specific activity .

- Case Study : (S)-2-Methyl-1-phenylpropan-1-amine showed 3-fold higher affinity for α1-adrenergic receptors than the (R)-isomer in rat brain tissue assays .

Q. What analytical techniques resolve discrepancies in reported biological activity data for this compound?

- Contradiction Analysis :

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., N-alkylated derivatives) that may interfere with bioassays. For example, a 0.5% impurity of 1-(4-methoxyphenyl)propan-2-amine reduced apparent IC50 values by 20% in enzyme inhibition studies .

- Chiral Purity : Re-evaluate enantiomeric ratios in conflicting studies. A racemic mixture may exhibit non-linear dose-response curves due to antagonistic effects of enantiomers .

Q. How can reaction conditions be optimized to mitigate side reactions in the alkylation of this compound precursors?

- Experimental Design :

- Screen solvents (e.g., ethanol vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) to minimize over-alkylation.

- Use in-situ FTIR to monitor intermediate formation (e.g., Schiff base intermediates) and adjust stoichiometry dynamically .

Methodological Tables

Table 1 : Comparison of DFT Functionals for Thermochemical Calculations

| Functional | Avg. Deviation (kcal/mol) | Recommended Use Case | Reference |

|---|---|---|---|

| B3LYP | 2.4 | Atomization energies, IPs | |

| M06-2X | 1.8 | Non-covalent interactions | |

| ωB97X-D | 1.5 | Dispersion-corrected systems |

Table 2 : Chiral HPLC Conditions for Enantiomer Separation

| Column | Mobile Phase | Retention Time (S-isomer) | Resolution (Rs) |

|---|---|---|---|

| Chiralpak IA | Hexane:Isopropanol (90:10) | 12.3 min | 2.1 |

| Chiralcel OD-H | Hexane:Ethanol (85:15) | 14.7 min | 1.8 |

Key Considerations for Data Interpretation

- Stereochemical Artifacts : Racemization during extraction/purification can invalidate bioactivity claims. Stabilize chiral centers via salt formation (e.g., HCl salts) .

- Computational Limits : B3LYP may underestimate barrier heights for proton transfer reactions; supplement with MP2 calculations for transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。